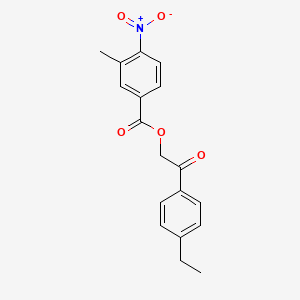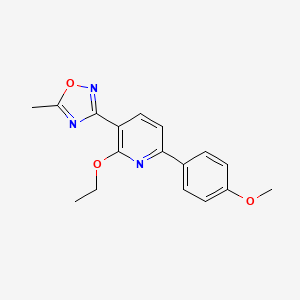
N-(2-chlorobenzyl)-5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-amine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly known as CBT-1 and has been studied extensively for its biological and chemical properties. In
Mécanisme D'action
CBT-1 acts as a competitive inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, CBT-1 increases the concentration of dopamine in the synaptic cleft, leading to increased dopaminergic neurotransmission. This mechanism of action has been extensively studied and has been shown to be effective in various animal models of dopamine-related disorders.
Biochemical and Physiological Effects:
CBT-1 has been shown to have significant biochemical and physiological effects in various animal models. In addition to its effects on dopamine neurotransmission, CBT-1 has been shown to increase the levels of other neurotransmitters such as norepinephrine and serotonin. It also has potent anti-inflammatory and neuroprotective effects that make it a promising candidate for the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CBT-1 is its selectivity and potency as a dopamine transporter inhibitor. This makes it an ideal candidate for the development of drugs that target dopamine-related disorders. However, there are also some limitations to its use in lab experiments. CBT-1 has a relatively short half-life, which makes it difficult to study its long-term effects in vivo. It also has poor solubility in aqueous solutions, which can limit its bioavailability.
Orientations Futures
Despite its limitations, CBT-1 has significant potential for future research and development. One of the main future directions for CBT-1 is the development of drugs that target dopamine-related disorders such as Parkinson's disease, schizophrenia, and addiction. Another future direction is the study of its anti-inflammatory and neuroprotective effects in the treatment of neurodegenerative disorders such as Alzheimer's disease and multiple sclerosis. Additionally, there is potential for the development of new synthesis methods that can improve the yield and purity of CBT-1.
Méthodes De Synthèse
The synthesis of CBT-1 involves the reaction of 2-chlorobenzylamine with 2-methyl-2-thiazoline-4-carboxylic acid in the presence of a catalyst. The resulting product is then subjected to a series of purification steps to obtain pure CBT-1. This synthesis method has been optimized over the years to improve the yield and purity of the final product.
Applications De Recherche Scientifique
CBT-1 has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. One of the primary research applications of CBT-1 is its use as a potent and selective inhibitor of the dopamine transporter. This makes it a promising candidate for the development of drugs that target dopamine-related disorders such as Parkinson's disease, schizophrenia, and addiction.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5,5-dimethyl-4H-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2S/c1-12(2)8-15-11(16-12)14-7-9-5-3-4-6-10(9)13/h3-6H,7-8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHCSYLFCIVZLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN=C(S1)NCC2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}thio)-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B5830546.png)
![N-{4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B5830553.png)
![1-ethyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5830561.png)


![1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5830573.png)
![5-(4-chlorophenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5830586.png)
![N-{4-[(isobutylamino)carbonyl]phenyl}-2-nitrobenzamide](/img/structure/B5830599.png)

![N-[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B5830611.png)

![N-[3-(dimethylamino)propyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B5830623.png)